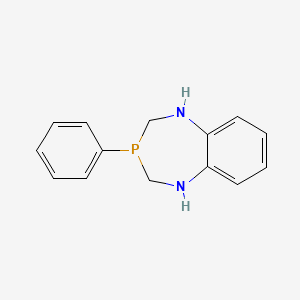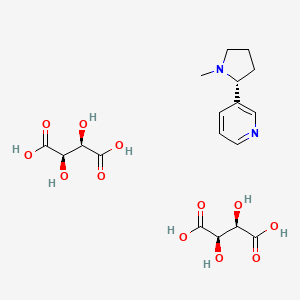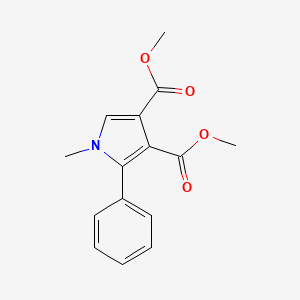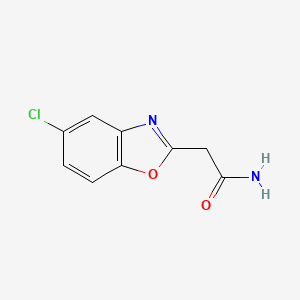
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
Métodos De Preparación
The synthesis of 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and phosphorus functionalities. The reaction conditions often include the use of a base and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Aplicaciones Científicas De Investigación
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Mecanismo De Acción
The mechanism of action of 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- can be compared with other similar compounds, such as:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar ring structure but lacks the phosphorus atom, leading to different chemical properties and applications.
2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine hydrochloride: This compound also has a similar ring structure but includes a methano bridge, affecting its reactivity and uses.
Propiedades
Número CAS |
82409-33-4 |
|---|---|
Fórmula molecular |
C14H15N2P |
Peso molecular |
242.26 g/mol |
Nombre IUPAC |
3-phenyl-1,2,4,5-tetrahydro-1,5,3-benzodiazaphosphepine |
InChI |
InChI=1S/C14H15N2P/c1-2-6-12(7-3-1)17-10-15-13-8-4-5-9-14(13)16-11-17/h1-9,15-16H,10-11H2 |
Clave InChI |
FLBYLAFBYGBMTE-UHFFFAOYSA-N |
SMILES canónico |
C1NC2=CC=CC=C2NCP1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)


![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide](/img/structure/B12900003.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)


![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)


